5-(2,3-dihydro-1H-indol-1-yl)-3-[(4-ethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline
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Overview
Description
1-[3-(4-ETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-2,3-DIHYDRO-1H-INDOLE is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline moiety, and an indole ring
Preparation Methods
The synthesis of 1-[3-(4-ETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-2,3-DIHYDRO-1H-INDOLE involves multiple steps, including the formation of the triazole ring, the quinazoline moiety, and the indole ring. The synthetic route typically starts with the preparation of the triazole ring through a [3+2] cycloaddition reaction between an azide and an alkyne . The quinazoline moiety is then introduced through a series of condensation reactions involving appropriate precursors . Finally, the indole ring is synthesized and coupled with the triazoloquinazoline intermediate under specific reaction conditions . Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
1-[3-(4-ETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-2,3-DIHYDRO-1H-INDOLE undergoes various chemical reactions, including:
Scientific Research Applications
1-[3-(4-ETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-2,3-DIHYDRO-1H-INDOLE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[3-(4-ETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-2,3-DIHYDRO-1H-INDOLE involves its interaction with specific molecular targets and pathways. The compound is known to bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .
Comparison with Similar Compounds
1-[3-(4-ETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-2,3-DIHYDRO-1H-INDOLE can be compared with other similar compounds, such as:
1,2,3-Triazoles: These compounds share the triazole ring structure but lack the quinazoline and indole moieties.
Quinazolines: These compounds contain the quinazoline moiety but do not have the triazole and indole rings.
Indoles: These compounds feature the indole ring but lack the triazole and quinazoline structures.
The uniqueness of 1-[3-(4-ETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-2,3-DIHYDRO-1H-INDOLE lies in its combination of these three distinct structural motifs, which confer unique chemical and biological properties .
Properties
Molecular Formula |
C25H21N5O2S |
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Molecular Weight |
455.5 g/mol |
IUPAC Name |
5-(2,3-dihydroindol-1-yl)-3-(4-ethylphenyl)sulfonyltriazolo[1,5-a]quinazoline |
InChI |
InChI=1S/C25H21N5O2S/c1-2-17-11-13-19(14-12-17)33(31,32)25-24-26-23(29-16-15-18-7-3-5-9-21(18)29)20-8-4-6-10-22(20)30(24)28-27-25/h3-14H,2,15-16H2,1H3 |
InChI Key |
PMMFEPWUBVJWEP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)N5CCC6=CC=CC=C65 |
Origin of Product |
United States |
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